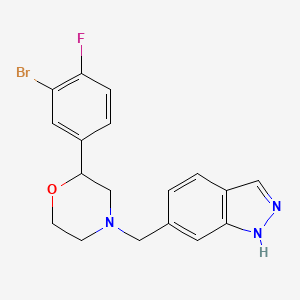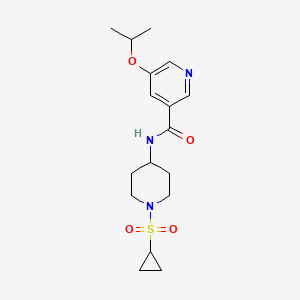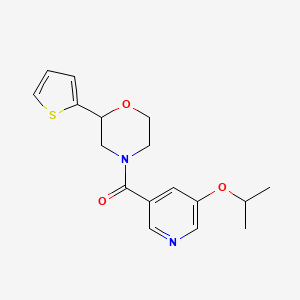![molecular formula C16H25N7 B6972182 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B6972182.png)
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane is a complex organic compound known for its unique structure and properties. This compound features a combination of triazole, pyridazine, and diazepane rings, making it a versatile molecule in various chemical reactions and applications. It is often used in research and industrial settings due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The triazole ring is known for its ability to coordinate with metal ions, which can enhance the compound’s reactivity and stability in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane
- **this compound
- **this compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of triazole, pyridazine, and diazepane rings. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-[(1-tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7/c1-16(2,3)23-13-14(18-20-23)12-21-8-5-9-22(11-10-21)15-6-4-7-17-19-15/h4,6-7,13H,5,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRGPDEWULFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCCN(CC2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[5-ethyl-1-(2-methylphenyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972117.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6972127.png)


![1-(1-tert-butyltriazol-4-yl)-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B6972133.png)
![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6972150.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B6972158.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
![7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6972175.png)
![2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide](/img/structure/B6972201.png)
![2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine](/img/structure/B6972205.png)
